

Cudraxanthone L: A Technical Guide to its Discovery, Natural Sources, and Biological Evaluation

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Compound of Interest

Compound Name: *cudraxanthone L*

Cat. No.: *B190151*

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Abstract

Cudraxanthone L is a prenylated xanthone first identified from the root bark of *Cudrania tricuspidata*. This document provides a comprehensive overview of its discovery, natural sourcing, and methods for its isolation and biological characterization. Detailed experimental protocols for extraction, purification, and assessment of its anti-inflammatory and cytotoxic activities are presented. Furthermore, its interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is discussed and visualized. All quantitative data are summarized in tabular format for clarity and comparative analysis.

Discovery and Natural Sources

Cudraxanthone L was first isolated in 1991 from the ethanol extract of the root bark of *Cudrania tricuspidata* (Carr.) Bur., a plant belonging to the Moraceae family.^[1] This plant, also known by synonyms such as *Maclura tricuspidata*, is primarily found in East Asia and has a history of use in traditional medicine.^[2] The root bark of *C. tricuspidata* is a rich source of various xanthenes and flavonoids, with numerous studies reporting the isolation of novel compounds, including a series of cudraxanthenes.^{[2][3][4][5]} Subsequent phytochemical investigations of this plant material have consistently reported the presence of **cudraxanthone L**, confirming the root bark of *Cudrania tricuspidata* as its primary natural source.^{[2][4]}

Physicochemical and Spectroscopic Data

The structure of **cudraxanthone L** was elucidated using a combination of spectroscopic methods.

Table 1: Physicochemical Properties of **Cudraxanthone L**

Property	Value
Molecular Formula	C ₂₃ H ₂₄ O ₆
Molecular Weight	396.44 g/mol
Appearance	Yellow amorphous powder
CAS Number	135541-40-1

Table 2: ¹³C NMR Spectroscopic Data for **Cudraxanthone L**

Position	Chemical Shift (δ) ppm
1	163.7
2	108.0
3	161.5
4	93.6
4a	156.3
5	143.5
6	137.4
7	151.8
8	108.9
8a	107.5
9	181.9
9a	103.8
1'	22.3
2'	122.2
3'	132.0
4'	25.6
5'	17.8
1''	39.5
2''	76.5
3''	145.9
4''	111.4
5''	29.0
6''	29.0

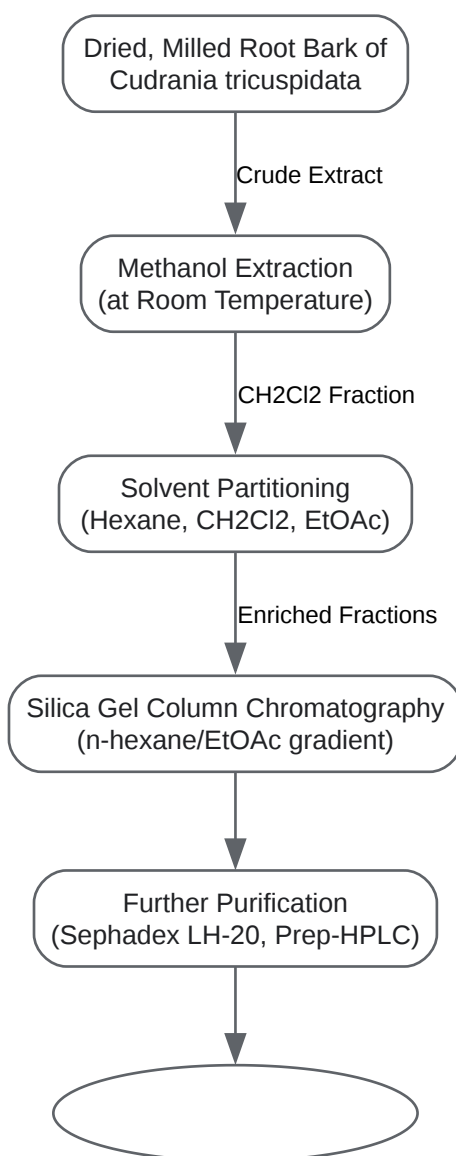
Solvent: CD₃OD. Data obtained from
SpectraBase.[6]

Experimental Protocols

Extraction and Isolation of Cudraxanthone L from *Cudrania tricuspidata* Root Bark

The following protocol is a representative method for the isolation of **cudraxanthone L**, adapted from procedures described for xanthone extraction from *C. tricuspidata*.[\[2\]](#)

- **Plant Material Preparation:** Air-dried root bark of *Cudrania tricuspidata* (1.5 kg) is milled into a fine powder.
- **Extraction:** The powdered plant material is extracted three times with methanol (10 L each time) at room temperature. The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanol extract.
- **Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with n-hexane, methylene chloride (CH₂Cl₂), and ethyl acetate (EtOAc).
- **Column Chromatography:** The CH₂Cl₂-soluble fraction, typically enriched with xanthenes, is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and EtOAc, gradually increasing the polarity.
- **Further Purification:** Fractions containing **cudraxanthone L**, as identified by thin-layer chromatography (TLC), are combined and further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water mobile phase.
- **Compound Identification:** The purified compound is identified as **cudraxanthone L** by comparing its spectroscopic data (¹H-NMR, ¹³C-NMR, MS) with published values.



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Figure 1. General workflow for the isolation of **cudraxanthone L**.

Biological Activity Assays

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.

- **Cell Culture:** Human cancer cell lines (e.g., HeLa, HepG2, or other relevant lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 1×10^4 cells per well and allowed to adhere overnight.
- **Compound Treatment:** **Cudraxanthone L**, dissolved in dimethyl sulfoxide (DMSO) and diluted in culture medium to various concentrations, is added to the wells. Control wells receive medium with DMSO only.
- **Incubation:** The plates are incubated for 24-48 hours.
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
- **Formazan Solubilization:** The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control.

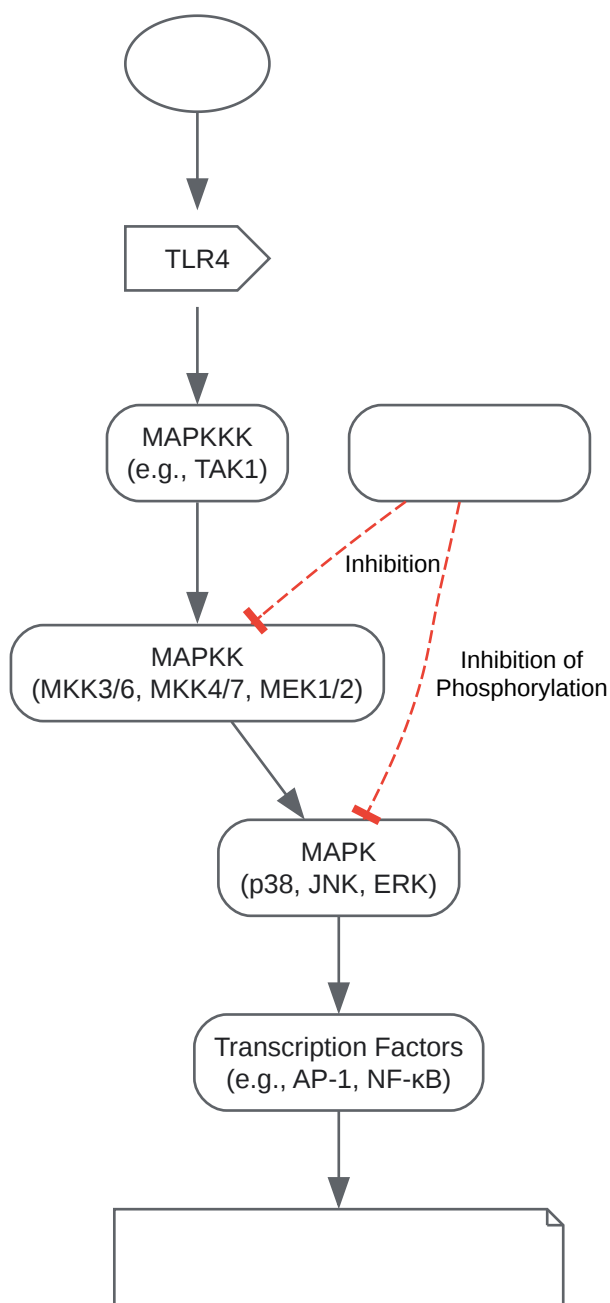
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.^{[7][8]}

- **Cell Culture:** RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- **Cell Seeding:** Cells are seeded in 96-well plates at a density of 5×10^4 cells per well and incubated overnight.
- **Compound Pre-treatment:** Cells are pre-treated with various concentrations of **cudraxanthone L** for 1-2 hours.
- **LPS Stimulation:** LPS (1 μ g/mL) is added to the wells to induce an inflammatory response and NO production. Control wells are left unstimulated.
- **Incubation:** The plates are incubated for 24 hours.
- **Nitrite Measurement (Griess Assay):**

- An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
- After a short incubation at room temperature, the absorbance is measured at 540 nm.
- The concentration of nitrite (a stable product of NO) is determined from a standard curve of sodium nitrite. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathway Interactions: MAPK Pathway

Xanthenes isolated from *Cudrania tricuspidata* have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.^[7] The MAPK pathway, comprising cascades involving ERK, JNK, and p38 kinases, plays a crucial role in the cellular response to inflammatory stimuli like LPS. While direct studies on **cudraxanthone L**'s detailed interaction with each MAPK component are limited, related compounds from the same source have been shown to inhibit the phosphorylation of these kinases, thereby downregulating the expression of pro-inflammatory mediators. The following diagram illustrates the likely mechanism of action.



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Figure 2. Postulated inhibitory effect of **cudraxanthone L** on the MAPK signaling pathway.

Conclusion

Cudraxanthone L, a prenylated xanthone from *Cudrania tricuspidata*, represents a promising natural product for further investigation in drug discovery and development. Its anti-inflammatory and cytotoxic properties, potentially mediated through the inhibition of the MAPK

signaling pathway, warrant more in-depth studies to elucidate its precise mechanisms of action and therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers to undertake such investigations.

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